molecular formula C12H10O2S B12650716 2-Methoxyphenyl thienyl ketone CAS No. 71735-17-6

2-Methoxyphenyl thienyl ketone

Cat. No.: B12650716
CAS No.: 71735-17-6
M. Wt: 218.27 g/mol
InChI Key: HBTWCIUCSZGWDX-UHFFFAOYSA-N
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Description

2-Methoxyphenyl thienyl ketone is an organic compound that features both a methoxyphenyl group and a thienyl group attached to a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyphenyl thienyl ketone can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the methoxyphenyl and thienyl groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyphenyl thienyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-Methoxyphenyl thienyl ketone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyphenyl thienyl ketone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Uniqueness: 2-Methoxyphenyl thienyl ketone is unique due to the presence of both methoxyphenyl and thienyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

71735-17-6

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

(2-methoxyphenyl)-thiophen-2-ylmethanone

InChI

InChI=1S/C12H10O2S/c1-14-10-6-3-2-5-9(10)12(13)11-7-4-8-15-11/h2-8H,1H3

InChI Key

HBTWCIUCSZGWDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CS2

Origin of Product

United States

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